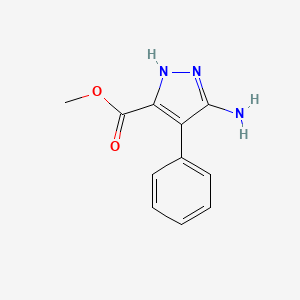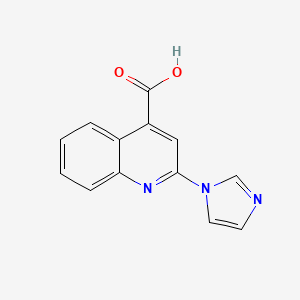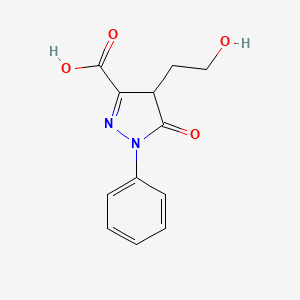![molecular formula C18H19N3O3 B603367 N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)PENTANAMIDE CAS No. 892712-59-3](/img/structure/B603367.png)
N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)PENTANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)PENTANAMIDE is a complex organic compound featuring an oxazole and pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)PENTANAMIDE typically involves the formation of the oxazole ring through cyclization reactions. One common method includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . The required benzamide is often prepared from 5-amino-6-hydroxypyrimidine and an acid chloride or anhydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of large-scale reactors and continuous flow processes to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)PENTANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)PENTANAMIDE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)PENTANAMIDE involves its interaction with specific molecular targets and pathways. The oxazole and pyridine rings allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to changes in cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)PENTANAMIDE is unique due to its specific combination of oxazole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
892712-59-3 |
|---|---|
Fórmula molecular |
C18H19N3O3 |
Peso molecular |
325.4g/mol |
Nombre IUPAC |
N-[4-hydroxy-3-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pentanamide |
InChI |
InChI=1S/C18H19N3O3/c1-3-4-7-15(22)20-12-9-11(2)16(23)13(10-12)18-21-17-14(24-18)6-5-8-19-17/h5-6,8-10,23H,3-4,7H2,1-2H3,(H,20,22) |
Clave InChI |
MXNFHJAKVGOHRD-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=C(C(=C1)C)O)C2=NC3=C(O2)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-N-(1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B603284.png)
![2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B603285.png)
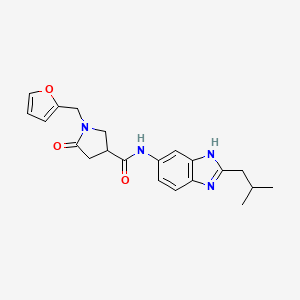
![3-methyl-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B603290.png)
![3-hydroxy-6-(hydroxymethyl)-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B603292.png)
![3-hydroxy-6-(morpholin-4-ylmethyl)-2-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B603293.png)
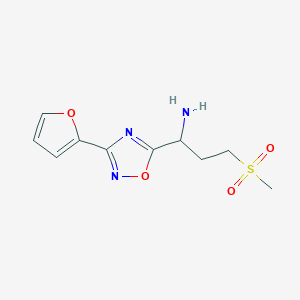
![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B603297.png)
![N-(2-methyl-1H-benzimidazol-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B603298.png)
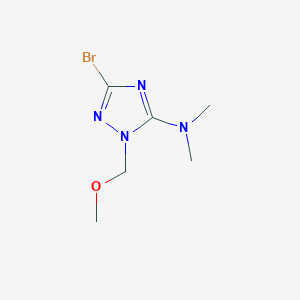
![1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-methylpiperazine](/img/structure/B603302.png)
